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Introduction

3-Phenylpyridine-2-carboxylic acid is a heterocyclic aromatic compound with a molecular

formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol [1]. This compound and its

derivatives are of significant interest to researchers in medicinal chemistry and materials

science due to the versatile chemical properties imparted by the phenyl, pyridine, and

carboxylic acid functional groups. This guide provides a detailed overview of the expected

spectroscopic characteristics of 3-phenylpyridine-2-carboxylic acid, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific

experimental data for this exact molecule is limited in publicly available literature, this document

extrapolates the expected spectral features based on data from analogous structures and

fundamental principles of spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-phenylpyridine-2-
carboxylic acid. These predictions are based on the analysis of its constituent functional

groups and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~13.0 - 14.0 Singlet, Broad 1H
Carboxylic Acid (-

COOH)

~8.6 - 8.8 Doublet 1H Pyridine H6

~7.8 - 8.0 Doublet 1H Pyridine H4

~7.3 - 7.6 Multiplet 6H
Phenyl Protons &

Pyridine H5

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~165 - 170 Carboxylic Acid Carbonyl (C=O)

~150 - 155 Pyridine C2

~148 - 150 Pyridine C6

~138 - 140 Pyridine C4

~135 - 137 Phenyl C1' (ipso)

~128 - 130 Phenyl C2', C6'

~127 - 129 Phenyl C3', C5'

~126 - 128 Phenyl C4'

~123 - 125 Pyridine C5

~120 - 122 Pyridine C3

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong C=O stretch (Carboxylic Acid)

1550-1600 Medium-Strong
C=C and C=N stretching

(Aromatic rings)

1210-1320 Medium C-O stretch (Carboxylic Acid)

910-950 Medium, Broad O-H bend (out-of-plane)

750-800 Strong C-H bend (Aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Abundance Assignment

199 High Molecular Ion [M]⁺

182 Moderate [M - OH]⁺

154 High [M - COOH]⁺

127 Moderate Loss of C₆H₅

77 Moderate Phenyl cation [C₆H₅]⁺

Experimental Methodologies
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and accurate interpretation. Below are generalized procedures for NMR, IR, and Mass

Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-phenylpyridine-2-carboxylic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of

solvent is critical to avoid overlapping signals with the analyte.
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Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or

higher for ¹H NMR, to ensure adequate signal dispersion.

Data Acquisition:

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

For ¹³C NMR, a larger number of scans is generally required due to the lower natural

abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to the residual solvent peak

or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups present in the molecule.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable ionization method.

Electron Ionization (EI): This is a common technique for volatile and thermally stable

compounds. The sample is vaporized and then bombarded with a high-energy electron

beam.

Electrospray Ionization (ESI): This method is suitable for less volatile or thermally labile

compounds. The sample is dissolved in a suitable solvent and sprayed into the mass

spectrometer, creating charged droplets from which ions are desolvated.

Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of

the ions against their relative abundance.

Data Interpretation: Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule. The

fragmentation of phenylpyridine isomers under electron ionization can yield distinct mass

spectra that aid in their differentiation[2].

Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-phenylpyridine-2-carboxylic acid.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Processing & Interpretation

Final Output

3-Phenylpyridine-2-Carboxylic Acid

Dissolution / Pelletizing

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Fourier Transform / Baseline Correction

Peak Assignment / Fragmentation Analysis

Structural Elucidation

Click to download full resolution via product page

Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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